
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound that features a benzyl group substituted with a methylsulfanyl group and a morpholin-4-yl-propyl amine group
Métodos De Preparación
The synthesis of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves multiple steps, starting with the preparation of the benzyl and morpholine derivatives. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
- Synthetic Routes:
- The initial step involves the synthesis of 4-methylsulfanyl-benzyl chloride from 4-methylsulfanyl-benzyl alcohol using thionyl chloride.
- The next step involves the reaction of 4-methylsulfanyl-benzyl chloride with 3-morpholin-4-yl-propylamine in the presence of a base such as triethylamine to form the desired product.
- Industrial Production Methods:
- Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. This approach can help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
- Oxidation:
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction:
- The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.
- Substitution:
- The benzyl group can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:
- Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block for the development of new materials with specific properties.
- Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- It is investigated for its ability to interact with specific molecular targets in the body.
- Industry:
- The compound is used in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene
- 2-Bromo-1-methoxy-4-(methylsulfanyl)benzene
- 1,2-Dimethoxy-3-methylsulfanyl-benzene
- Comparison:
- Unlike its analogs, this compound features a morpholine ring, which may contribute to its unique biological activities and chemical reactivity.
- The presence of the morpholine ring also enhances its solubility and stability, making it a more versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-19-15-5-3-14(4-6-15)13-16-7-2-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWAYLXLLPLSCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471324.png)
![2-chloro-N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B471326.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B471334.png)
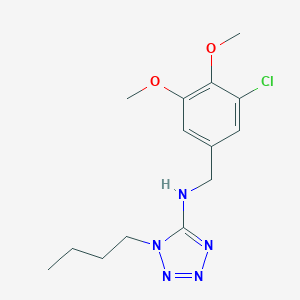

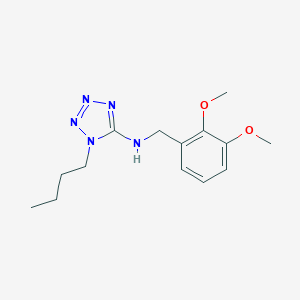
![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)
![4-{[(2-Ethoxybenzyl)amino]methyl}benzoic acid](/img/structure/B471393.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B471399.png)

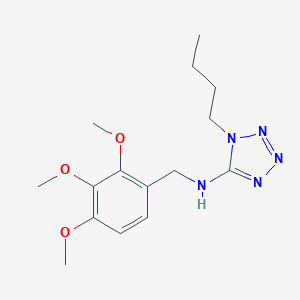
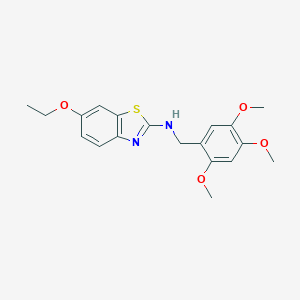
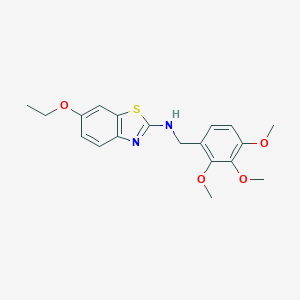
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B471428.png)
